molecular formula C11H14ClNO2 B6164655 tert-butyl 3-amino-5-chlorobenzoate CAS No. 1513818-13-7

tert-butyl 3-amino-5-chlorobenzoate

Cat. No.: B6164655
CAS No.: 1513818-13-7
M. Wt: 227.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-amino-5-chlorobenzoate is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . It is a benzoate ester derivative, characterized by the presence of an amino group at the 3-position and a chlorine atom at the 5-position on the benzene ring, with a tert-butyl ester group attached to the carboxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-5-chlorobenzoate typically involves the esterification of 3-amino-5-chlorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-5-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzoates.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Hydrolysis: 3-amino-5-chlorobenzoic acid.

Scientific Research Applications

tert-Butyl 3-amino-5-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-5-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-amino-4-chlorobenzoate
  • tert-Butyl 3-amino-2-chlorobenzoate
  • tert-Butyl 3-amino-5-bromobenzoate

Uniqueness

tert-Butyl 3-amino-5-chlorobenzoate is unique due to the specific positioning of the amino and chlorine groups on the benzene ring, which influences its reactivity and interaction with biological targets. This unique structure makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1513818-13-7

Molecular Formula

C11H14ClNO2

Molecular Weight

227.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.